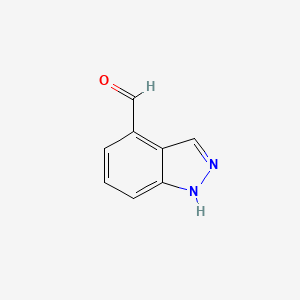

1H-indazole-4-carbaldehyde

Description

The exact mass of the compound 1H-indazole-4-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1H-indazole-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-indazole-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1H-indazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-5-6-2-1-3-8-7(6)4-9-10-8/h1-5H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPJXNCKSPFGQGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NNC2=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70665443 | |

| Record name | 1H-Indazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70665443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

669050-70-8 | |

| Record name | 1H-Indazole-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=669050-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70665443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-indazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1H-Indazole-4-carbaldehyde: A Key Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds. As a bioisostere of indole, it offers unique hydrogen bonding capabilities that are crucial for molecular recognition in biological systems. Among the various functionalized indazoles, 1H-indazole-4-carbaldehyde (CAS Number: 669050-70-8 ) emerges as a pivotal synthetic intermediate. Its aldehyde functionality at the 4-position of the indazole ring system provides a versatile handle for the construction of complex molecular architectures, particularly in the realm of kinase inhibitor discovery. This guide offers a comprehensive overview of its synthesis, properties, reactivity, and applications, grounded in established scientific literature and practical insights.

Core Molecular Attributes and Physicochemical Properties

A thorough understanding of a molecule's fundamental properties is paramount for its effective utilization in synthesis and downstream applications.

Key Identifiers

| Identifier | Value |

| CAS Number | 669050-70-8 |

| Molecular Formula | C₈H₆N₂O |

| Molecular Weight | 146.15 g/mol |

| IUPAC Name | 1H-indazole-4-carbaldehyde |

| Synonyms | 1H-Indazole-4-carboxaldehyde, 4-Formyl-1H-indazole |

Physicochemical Data

The physical and chemical properties of 1H-indazole-4-carbaldehyde dictate its handling, storage, and reaction conditions.

| Property | Value | Source |

| Appearance | Off-white to white crystalline powder | Commercial Suppliers |

| Melting Point | 170 - 176 °C | [Thermo Fisher Scientific MSDS for a similar compound, 1H-Imidazole-4-carboxaldehyde, suggests this range; specific experimental data for 1H-indazole-4-carbaldehyde is not readily available in the provided search results] |

| Boiling Point | 358.3 °C at 760 mmHg (Predicted) | American Elements |

| Density | 1.368 g/cm³ (Predicted) | American Elements |

| Solubility | Soluble in DMSO and methanol. | [Inferred from data for similar compounds like 1H-Imidazole-4-carbaldehyde][1] |

| Storage | Store in a cool, dry, well-ventilated area, protected from light and air. Recommended to be stored under an inert atmosphere. | [General recommendation for aldehydes and air/light-sensitive compounds][2] |

Synthesis of 1H-Indazole-4-carbaldehyde

The synthesis of substituted indazoles can be approached through various strategic disconnections. While a specific, detailed experimental protocol for 1H-indazole-4-carbaldehyde is not explicitly detailed in the provided search results, its synthesis can be logically derived from established methodologies for indazole formation. A plausible and commonly employed strategy involves the cyclization of an appropriately substituted phenylhydrazine derivative.

Retrosynthetic Analysis and Plausible Synthetic Route

A logical retrosynthetic disconnection of 1H-indazole-4-carbaldehyde points towards a substituted o-toluidine derivative as a potential starting material. The core indazole ring is often constructed via diazotization followed by intramolecular cyclization.

Caption: Retrosynthetic analysis of 1H-indazole-4-carbaldehyde.

General Experimental Protocol (Hypothetical)

The following protocol is a generalized representation based on common indazole syntheses and should be optimized for the specific target molecule.

-

Step 1: Nitration of a suitable ortho-xylene derivative. This would be followed by selective oxidation of one methyl group to an aldehyde and the other to a carboxylic acid, which can then be converted to an amino group via a Curtius, Hofmann, or Schmidt rearrangement.

-

Step 2: Formation of the Hydrazone. An alternative, more direct route could involve the reaction of a 2-methyl-3-nitrobenzaldehyde with a suitable reducing agent to selectively reduce the nitro group to a hydrazine.

-

Step 3: Cyclization to form the Indazole Ring. The resulting hydrazine can then be cyclized under acidic or basic conditions to yield 1H-indazole-4-carbaldehyde.

Causality in Experimental Choices: The choice of starting materials and reagents is critical. For instance, the use of mild reducing agents is necessary to avoid over-reduction of the aldehyde functionality. The cyclization conditions (acidic vs. basic) will depend on the nature of the substituents on the aromatic ring.

Spectroscopic and Analytical Characterization

Unambiguous characterization is essential for confirming the identity and purity of 1H-indazole-4-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (typically δ 9-10 ppm), the N-H proton of the indazole ring (which can be broad and may exchange with D₂O, typically δ >10 ppm), and the aromatic protons on the benzene ring. The coupling patterns of the aromatic protons would confirm the 1,2,4-trisubstitution pattern.

-

¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the aldehyde carbonyl carbon (typically δ 185-200 ppm), along with signals for the aromatic and pyrazole ring carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3300 | N-H stretch |

| ~1670 | C=O stretch (aldehyde) |

| ~1600, ~1480 | C=C stretch (aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

High-Resolution Mass Spectrometry (HRMS): HRMS is used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement. Predicted m/z values for various adducts are available.[3]

Reactivity and Synthetic Applications

The chemical reactivity of 1H-indazole-4-carbaldehyde is dominated by the aldehyde group and the N-H functionality of the pyrazole ring.

Caption: Key reaction pathways of 1H-indazole-4-carbaldehyde.

Reactions at the Aldehyde Group

-

Reductive Amination: The aldehyde can be converted to a primary or secondary amine by reaction with ammonia or a primary amine in the presence of a reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃). This is a cornerstone reaction for introducing diverse side chains.

-

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the formation of carbon-carbon double bonds, providing access to a wide range of alkene-substituted indazoles.

-

Condensation Reactions: Reaction with active methylene compounds (e.g., malononitrile, cyanoacetates) can lead to the formation of α,β-unsaturated systems, which are themselves versatile intermediates.

Reactions at the Indazole Nitrogen

The N-H proton of the indazole ring is acidic and can be deprotonated with a suitable base, allowing for N-alkylation, N-arylation, or N-acylation reactions. This functionalization is critical for modulating the physicochemical and pharmacological properties of the final compound.

Application in Kinase Inhibitor Synthesis

The indazole scaffold is a common feature in many kinase inhibitors. 1H-indazole-4-carbaldehyde serves as a key starting material for the synthesis of these complex molecules. For instance, the aldehyde can be elaborated into a side chain that occupies a specific pocket of the kinase active site, while the indazole core provides crucial hydrogen bonding interactions with the hinge region of the kinase. The synthesis of various indazole-based kinase inhibitors, such as those targeting FGFR, has been reported, highlighting the importance of functionalized indazole intermediates.[4][5]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 1H-indazole-4-carbaldehyde.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

-

Precautionary Measures:

-

Work in a well-ventilated area or under a chemical fume hood.[7]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][8]

-

Avoid inhalation of dust and contact with skin and eyes.[7]

-

Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents and strong acids.[2]

-

Self-Validating System: Adherence to these safety protocols constitutes a self-validating system for minimizing exposure and ensuring laboratory safety. Regular review of the Safety Data Sheet (SDS) is mandatory before handling this compound.

Conclusion

1H-indazole-4-carbaldehyde is a valuable and versatile building block in organic synthesis, particularly for the development of novel therapeutics. Its unique combination of a reactive aldehyde group and a functionalizable indazole core allows for the creation of diverse and complex molecular structures. A thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in drug discovery and development programs. This guide provides a foundational understanding for researchers and scientists working with this important chemical entity.

References

- Capot Chemical. (2015, July 28). MSDS of 1H-imidazole-4-carbaldehyde.

- Apollo Scientific.

- AK Scientific, Inc.

- The Crucial Role of 1H-Indazole-4-carbaldehyde in Modern Chemical Synthesis. (n.d.).

- ChemicalBook. (2023, November 29).

- Fisher Scientific. (2010, July 9). SAFETY DATA SHEET - 1H-Indazole-7-carboxylic acid.

- Thermo Fisher Scientific. (2009, February 23).

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.

- Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.

- Shaikh, et al. (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances.

- ChemicalBook. (2025, July 24). 1H-Imidazole-4-carbaldehyde | 3034-50-2.

- Synthesis of 1H-indazole-4-carboxamide derivatives 13a–e. Reagents and conditions.

- An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitros

- An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitros

- 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids...

- Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry.

- Synthesis of 1H-indazole: A combination of experimental and theoretical studies.

- Representative examples of 1H‐indazole‐based bioactive molecules.

- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre

- (PDF) 13 C NMR of indazoles.

- An In-depth Technical Guide to the Spectroscopic Data of 6-Nitro-1H-indazole-3-carbaldehyde. Benchchem.

- Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors.

- Unraveling the Kinase Selectivity of 1H-Indazole-3-Carboxamide Derivatives: A Compar

- 1H-Indazole | C7H6N2 | CID 9221. PubChem.

- Indazole | 271-44-3. ChemicalBook.

- 1-Methyl-1H-indazole-4-carbaldehyde. Chem-Impex.

- Synthesis molecular docking and DFT studies on novel indazole deriv

Sources

- 1. 1H-Imidazole-4-carbaldehyde | 3034-50-2 [chemicalbook.com]

- 2. fishersci.com [fishersci.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. capotchem.com [capotchem.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. aksci.com [aksci.com]

A Senior Application Scientist's Guide to 1H-Indazole-4-carbaldehyde: Properties, Synthesis, and Application

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of the Indazole Scaffold

In the landscape of modern medicinal chemistry, the indazole ring system has firmly established itself as a "privileged scaffold."[1] Its unique bioisosteric relationship with indole, combined with the dual hydrogen bond donor-acceptor capabilities of its pyrazole moiety, allows for potent and selective interactions with a multitude of biological targets.[2] This guide focuses on a specific, strategically important derivative: 1H-indazole-4-carbaldehyde . While other isomers, such as the 3-carbaldehyde, are widely documented, the 4-formyl isomer offers a distinct substitution pattern, enabling the exploration of novel chemical space. Its role as a versatile chemical intermediate makes a deep understanding of its physicochemical properties, reactivity, and handling not just beneficial, but essential for innovation in drug discovery and materials science.[3]

Section 1: Core Physicochemical Characteristics

The foundational properties of a molecule dictate its behavior in both reactive and biological systems. For 1H-indazole-4-carbaldehyde, these parameters are crucial for designing synthetic routes, formulating for assays, and interpreting analytical data.

Quantitative Data Summary

A consolidated view of the key physical and chemical identifiers for 1H-indazole-4-carbaldehyde provides an at-a-glance reference for laboratory use.

| Property | Value | Reference |

| CAS Number | 669050-70-8 | [4] |

| Molecular Formula | C₈H₆N₂O | [4] |

| Molecular Weight | 146.15 g/mol | [4] |

| Appearance | White crystalline powder | [4] |

| Boiling Point | 358.3 °C at 760 mmHg | [4] |

| Density | 1.368 g/cm³ | [4] |

| Solubility | Soluble in DMSO, methanol | [5] |

| InChI | 1S/C8H6N2O/c11-5-6-2-1-3-8-7(6)4-9-10-8/h1-5H,(H,9,10) | [4][6] |

| InChIKey | FPJXNCKSPFGQGC-UHFFFAOYSA-N | [4][6] |

| SMILES | C1=CC(=C2C=NNC2=C1)C=O | [4] |

Field Insight: The solubility in polar aprotic solvents like DMSO is a critical advantage for its use in high-throughput screening (HTS) campaigns and for NMR sample preparation. Its high boiling point suggests low volatility under standard laboratory conditions, simplifying handling.

Section 2: Spectroscopic & Analytical Blueprint

Unambiguous structural confirmation is the bedrock of chemical research. The following section details the expected spectroscopic signatures of 1H-indazole-4-carbaldehyde, providing a reference for identity and purity verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to be highly characteristic. Key signals include a distinct singlet for the aldehyde proton (-CHO) at a downfield shift (typically δ 9.5-10.5 ppm), a broad singlet for the N-H proton of the pyrazole ring (which may exchange with D₂O), and a series of multiplets or doublets in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the benzene ring.[6] The specific coupling patterns of these aromatic protons are definitive for confirming the 4-position substitution.

-

¹³C NMR: The carbon spectrum provides a map of the carbon framework. The aldehyde carbonyl carbon (C=O) will appear as a highly deshielded signal (δ 185-195 ppm).[2] Aromatic carbons will resonate in the δ 110-150 ppm range. Correlating the proton and carbon spectra through 2D NMR techniques (like HSQC/HMBC) can provide absolute assignment.[7][8]

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups.

-

Aldehyde C=O Stretch: A strong, sharp absorption band around 1670-1700 cm⁻¹ is the definitive signature of the aldehyde carbonyl group.[2]

-

N-H Stretch: A broad band in the region of 3100-3400 cm⁻¹ typically indicates the N-H stretching vibration of the indazole ring.[9]

-

C-H Aromatic Stretch: Signals appearing just above 3000 cm⁻¹ are characteristic of the aromatic C-H bonds.

Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation data, confirming the elemental composition.

-

Molecular Ion Peak: In a high-resolution mass spectrum (HRMS), the parent molecule is expected to show a molecular ion peak [M+H]⁺ at m/z corresponding to its exact mass (C₈H₇N₂O⁺).[10]

-

Fragmentation: Common fragmentation pathways may include the loss of carbon monoxide (CO) from the aldehyde group, leading to a significant fragment ion.[10]

Workflow: NMR Sample Preparation and Analysis

Caption: Standard workflow for NMR-based structural verification.

Section 3: Synthesis and Chemical Reactivity

Understanding how to synthesize and chemically manipulate 1H-indazole-4-carbaldehyde is central to its application as a building block.

Synthetic Approaches

The synthesis of substituted indazoles can be achieved through various methods, often involving cyclization reactions.[1][11] While numerous protocols exist for the indazole core, direct formylation at the C4 position can be challenging. A common strategy involves building the ring from a pre-functionalized benzene derivative. For instance, the reaction of an appropriately substituted ortho-toluidine with sodium nitrite can lead to an N-nitroso intermediate which cyclizes to form the indazole ring.[1]

Caption: A generalized pathway for indazole ring synthesis.

Core Reactivity

The molecule's reactivity is dominated by two key sites: the aldehyde group and the indazole ring's nitrogen atoms.

-

Aldehyde Group: The formyl group is a versatile handle for synthetic transformations.[12] It readily undergoes:

-

Oxidation to the corresponding carboxylic acid.

-

Reduction to a primary alcohol.

-

Reductive amination to form secondary amines.

-

Condensation reactions (e.g., Knoevenagel, Wittig) to form alkenes, providing a route to more complex structures.[2]

-

-

Indazole Ring: The N-H proton is acidic and can be deprotonated to allow for N-alkylation or N-arylation, a critical step in modulating the pharmacokinetic properties of drug candidates.[1]

Caption: Key synthetic transformations of the aldehyde group.

Section 4: Application in Drug Discovery

The indazole scaffold is a cornerstone of many FDA-approved drugs, particularly in oncology.[13] Kinase inhibitors such as Axitinib and Pazopanib feature the indazole core, demonstrating its utility in targeting ATP-binding pockets.[2] 1H-indazole-4-carbaldehyde serves as a crucial starting material to build libraries of novel compounds for screening against various therapeutic targets. Its unique substitution pattern allows chemists to project vectors into unexplored regions of a target's binding site.

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 3. nbinno.com [nbinno.com]

- 4. americanelements.com [americanelements.com]

- 5. 1H-Imidazole-4-carbaldehyde | 3034-50-2 [chemicalbook.com]

- 6. 1H-INDAZOLE-4-CARBALDEHYDE(669050-70-8) 1H NMR spectrum [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. chemimpex.com [chemimpex.com]

- 13. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 1H-indazole-4-carbaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

1H-indazole-4-carbaldehyde is a pivotal building block in medicinal chemistry, serving as a precursor for a multitude of pharmacologically active agents.[1][2][3] Its synthetic utility is intrinsically linked to its solubility characteristics in various organic solvents, which govern reaction conditions, purification strategies, and formulation development. This guide provides a comprehensive analysis of the solubility profile of 1H-indazole-4-carbaldehyde, grounded in fundamental chemical principles. While quantitative solubility data for this specific compound is not extensively available in public literature, this paper offers a robust predictive framework based on its molecular structure. Furthermore, it details a standardized experimental protocol for researchers to determine precise solubility values, ensuring reproducible and reliable data generation for critical drug discovery and development applications.

Introduction: The Significance of Solubility in Drug Discovery

The journey of a drug candidate from a laboratory curiosity to a clinical reality is paved with a series of meticulous chemical transformations and rigorous testing. At the heart of this process lies the fundamental property of solubility. For a synthetic intermediate like 1H-indazole-4-carbaldehyde, understanding its solubility is not merely an academic exercise; it is a critical parameter that dictates the efficiency of synthesis, the feasibility of purification, and the ultimate success of formulation. The indazole scaffold is a recognized pharmacophore in numerous biologically active compounds, including kinase inhibitors used in oncology.[1][2] The reactivity of the aldehyde group at the 4-position makes it a versatile handle for introducing molecular diversity.[3] Consequently, a thorough understanding of its behavior in different solvent environments is paramount for chemists and pharmacologists alike.

Molecular Structure and its Influence on Solubility

The solubility of a compound is governed by the interplay of its intrinsic properties and the characteristics of the solvent. The principle of "like dissolves like" serves as a foundational concept in predicting solubility.[4][5] The molecular structure of 1H-indazole-4-carbaldehyde (Figure 1) reveals a molecule of dual character.

Figure 1: Chemical Structure of 1H-indazole-4-carbaldehyde

Caption: The structure of 1H-indazole-4-carbaldehyde, highlighting the polar and nonpolar regions.

Polar Characteristics:

-

Indazole N-H Group: The nitrogen-hydrogen bond in the pyrazole ring is a potent hydrogen bond donor.

-

Aldehyde Carbonyl Group: The carbon-oxygen double bond of the aldehyde is a hydrogen bond acceptor.

-

Pyrazolic Nitrogens: The nitrogen atoms within the indazole ring contribute to the overall polarity of the molecule.

Nonpolar Characteristics:

-

Fused Benzene Ring: The aromatic benzene ring is inherently nonpolar and contributes to van der Waals interactions.

This duality suggests that 1H-indazole-4-carbaldehyde will exhibit favorable solubility in solvents that can engage in hydrogen bonding and possess a degree of polarity to interact with its polar functionalities, while also having some capacity to solvate its nonpolar aromatic core.

Predicted Solubility in Common Organic Solvents

Based on the structural analysis, a qualitative prediction of solubility in various classes of organic solvents can be made. This predictive assessment is an invaluable tool for initial solvent screening in synthetic and analytical applications.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents are strong hydrogen bond acceptors and have high dielectric constants, enabling effective solvation of both the polar N-H and carbonyl groups through dipole-dipole interactions.[6] |

| Acetone, Acetonitrile (ACN) | Moderate to High | These solvents possess significant polarity and can act as hydrogen bond acceptors, though they are less effective than DMSO or DMF. | |

| Polar Protic | Methanol, Ethanol | Moderate | Alcohols can act as both hydrogen bond donors and acceptors, allowing for favorable interactions with the solute. However, the nonpolar aromatic ring may limit very high solubility. Solubility is expected to decrease with increasing alkyl chain length of the alcohol (e.g., propanol, butanol).[7] |

| Water | Low | Despite its ability to form hydrogen bonds, the significant nonpolar character of the bicyclic aromatic system is likely to result in poor aqueous solubility. | |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | The moderate polarity of these solvents provides a balance for dissolving molecules with both polar and nonpolar features. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Low to Moderate | THF is more polar than diethyl ether and may offer some solubility. Diethyl ether is largely nonpolar and is expected to be a poor solvent. |

| Esters | Ethyl Acetate | Moderate | The moderate polarity and hydrogen bond accepting capability of the ester group should facilitate dissolution. |

| Nonpolar Aromatic | Toluene, Benzene | Low to Moderate | Pi-pi stacking interactions between the aromatic rings of the solute and solvent may contribute to some degree of solubility. |

| Nonpolar Aliphatic | Hexane, Heptane | Very Low | The significant polarity of 1H-indazole-4-carbaldehyde is unlikely to be overcome by the weak van der Waals forces of nonpolar aliphatic solvents. |

Experimental Protocol for Solubility Determination

To obtain precise and actionable solubility data, a standardized experimental protocol is essential. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a given solvent.[8]

Materials and Equipment

-

1H-indazole-4-carbaldehyde (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Analytical balance (readable to at least 0.1 mg)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Step-by-Step Methodology

Figure 2: Experimental Workflow for Solubility Determination

Caption: A streamlined workflow for the experimental determination of solubility.

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 1H-indazole-4-carbaldehyde and add it to a vial containing a known volume (e.g., 5 mL) of the chosen solvent.[9] The presence of undissolved solid is crucial to ensure that the solution is saturated.

-

Seal the vials tightly to prevent solvent evaporation.

-

Prepare each solvent-solute combination in triplicate to ensure statistical validity.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24-48 hours. Preliminary experiments may be necessary to determine the optimal equilibration time.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove all undissolved solids. This step is critical to prevent overestimation of solubility.

-

-

Dilution and Quantitative Analysis:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted samples using a validated analytical technique such as HPLC or UV-Vis spectrophotometry to determine the concentration of 1H-indazole-4-carbaldehyde. A pre-established calibration curve is necessary for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/100mL, or mol/L.

-

Factors Influencing Solubility: Causality Behind Experimental Choices

Several factors can influence the solubility of 1H-indazole-4-carbaldehyde, and understanding these is key to interpreting experimental results and troubleshooting.[4][10]

-

Temperature: The dissolution of most solids is an endothermic process; therefore, an increase in temperature will generally lead to an increase in solubility.[4][10] It is crucial to maintain a constant and recorded temperature during the equilibration phase of the experiment.

-

Pressure: For solid and liquid solutes, the effect of pressure on solubility is generally negligible.[4][10]

-

Purity of Solute and Solvent: Impurities can affect the measured solubility. Using high-purity starting materials is essential for obtaining accurate and reproducible data.

-

pH (for aqueous solutions): While this guide focuses on organic solvents, it is worth noting that in aqueous media, the pH would significantly impact the solubility of amphoteric molecules like indazole.[11]

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the solubility of 1H-indazole-4-carbaldehyde in organic solvents, offering a predictive framework and a detailed experimental protocol for its quantitative determination. A thorough understanding and empirical determination of solubility are indispensable for the efficient and successful utilization of this important synthetic intermediate in drug discovery and development. Future work should focus on generating a comprehensive, publicly available database of quantitative solubility data for 1H-indazole-4-carbaldehyde and other key indazole derivatives in a wide range of pharmaceutically relevant solvents at various temperatures. Such data would be an invaluable resource for the scientific community, accelerating the development of novel therapeutics.

References

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- 1H-Imidazole-4-carbaldehyde: properties, applications and safety - ChemicalBook. (2023, November 29).

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- Solubility of Organic Compounds. (2023, August 31).

- CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility | SALTISE. (n.d.).

- 1H-Indazole-3-carbaldehyde - Chem-Impex. (n.d.).

- Buy (1H-Indazol-4-YL)methanol | 709608-85-5 - Smolecule. (n.d.).

- Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists | Journal of Medicinal Chemistry - ACS Publications. (n.d.).

- A Technical Guide to the Solubility of 6-Nitro-1H-indazole-3-carbaldehyde in Common Laboratory Solvents - Benchchem. (n.d.).

- Why does the solubility of aldehydes and ketones decrease with increase in number of carbon atoms? - Quora. (2016, October 11).

- What are the factors that affect solubility? - AAT Bioquest. (2023, March 17).

- Factors Affecting Solubility - BYJU'S. (n.d.).

- Solubility and Factors Affecting Solubility - Chemistry LibreTexts. (2023, January 29).

- Applications of 6-Nitro-1H-indazole-3-carbaldehyde in Medicinal Chemistry - Benchchem. (n.d.).

- An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E. (2018, April 9).

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. (n.d.).

- 1-Methyl-1H-indazole-4-carbaldehyde - Chem-Impex. (n.d.).

- Journal of Agricultural and Food Chemistry - ACS Publications - American Chemical Society. (n.d.).

- 1h-indazole-4-carbaldehyde (C8H6N2O) - PubChemLite. (n.d.).

- 1H-Indazole-5-carboxaldehyde | C8H6N2O | CID 21250644 - PubChem. (n.d.).

- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC - PubMed Central. (n.d.).

- Indazole - Wikipedia. (n.d.).

- Ethyl 1H-indazole-4-carboxylate - Chem-Impex. (n.d.).

- DMSO Solubility Assessment for Fragment-Based Screening - PMC - NIH. (n.d.).

- 1H-Indazole | C7H6N2 | CID 9221 - PubChem. (n.d.).

- An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Publishing. (n.d.).

- (1H-indazol-4-yl)methanol | 709608-85-5 - Benchchem. (n.d.).

- Indazole-3-carbaldehyde | C8H6N2O | CID 11367068 - PubChem. (n.d.).

- (1H-indazol-4-yl)methanol | C8H8N2O | CID 22661249 - PubChem. (n.d.).

- 885279-45-8 | Ethyl 1H-indazole-4-carboxylate - ChemScene. (n.d.).

- 1-Ethyl-1H-indazole-4-carboxaldehyde - AOBChem USA. (n.d.).

- Dimethyl Sulfoxide (DMSO) Solubility Data - ResearchGate. (n.d.).

- 1H-INDAZOLE-3-CARBOXYLIC ACID ETHYL ESTER synthesis - ChemicalBook. (n.d.).

- 1354411-48-5|1-Ethyl-1H-indazole-5-carbaldehyde|BLD Pharm. (n.d.).

Sources

- 1. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. byjus.com [byjus.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. quora.com [quora.com]

- 8. chem.ws [chem.ws]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. What are the factors that affect solubility? | AAT Bioquest [aatbio.com]

- 11. Indazole - Wikipedia [en.wikipedia.org]

A Spectroscopic Guide to 1H-Indazole-4-carbaldehyde: Elucidating Molecular Structure Through NMR, IR, and Mass Spectrometry

Introduction to 1H-Indazole-4-carbaldehyde

1H-Indazole-4-carbaldehyde belongs to the indazole family, a class of bicyclic heteroaromatic compounds consisting of a benzene ring fused to a pyrazole ring. The indazole scaffold is a well-recognized "privileged structure" in medicinal chemistry, appearing in a variety of approved drugs due to its ability to mimic indole and engage in a wide range of biological interactions.[1][2] The presence of a reactive carbaldehyde group at the 4-position makes 1H-indazole-4-carbaldehyde a versatile intermediate for the synthesis of more complex indazole derivatives.[3] Accurate spectroscopic characterization is paramount to confirm the identity, purity, and structure of this key intermediate in any synthetic endeavor.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[4] For 1H-indazole-4-carbaldehyde, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation. The predicted chemical shifts presented here are based on the analysis of isomeric indazole aldehydes and other substituted indazoles.[1][5]

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum is expected to reveal five signals in the aromatic region, corresponding to the four protons on the indazole ring system and the aldehyde proton, in addition to a broad signal for the N-H proton.

| Proton Assignment | Predicted Chemical Shift (δ) [ppm] | Predicted Multiplicity | Predicted Coupling Constant (J) [Hz] |

| N-H | ~13-14 | broad singlet (br s) | - |

| CHO | ~10.0-10.5 | singlet (s) | - |

| H-3 | ~8.2-8.4 | singlet (s) | - |

| H-5 | ~7.8-8.0 | doublet (d) | ~8.5 |

| H-7 | ~7.6-7.8 | doublet (d) | ~7.0 |

| H-6 | ~7.3-7.5 | triplet (t) | ~7.5 |

Interpretation and Rationale:

The N-H proton is expected to be significantly deshielded due to its acidic nature and involvement in intermolecular hydrogen bonding, resulting in a broad singlet at a very downfield chemical shift.[6] The aldehyde proton (CHO) will appear as a sharp singlet in the characteristic downfield region for aldehydes. The H-3 proton of the pyrazole ring is anticipated to be a singlet, as it lacks adjacent protons for coupling. The protons on the benzene ring (H-5, H-6, and H-7) will form a coupled system. H-5 and H-7 are expected to be doublets due to coupling with H-6, while H-6 will appear as a triplet from coupling to both H-5 and H-7. The electron-withdrawing effect of the aldehyde group at C-4 will deshield the adjacent H-5 proton, causing it to resonate further downfield compared to H-7.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Eight distinct signals are expected for the eight carbon atoms of 1H-indazole-4-carbaldehyde.

| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] |

| C=O | ~190-195 |

| C-3 | ~135-140 |

| C-7a | ~140-145 |

| C-3a | ~125-130 |

| C-4 | ~120-125 |

| C-5 | ~128-132 |

| C-6 | ~122-126 |

| C-7 | ~110-115 |

Interpretation and Rationale:

The carbonyl carbon (C=O) of the aldehyde will have the most downfield chemical shift due to the strong deshielding effect of the oxygen atom.[1] The quaternary carbons, C-7a and C-3a, which are part of the ring fusion, will have distinct chemical shifts. The remaining aromatic carbons will appear in the typical range of 110-145 ppm. The carbon atom directly attached to the aldehyde group, C-4, is expected to be in the mid-aromatic region. The chemical shifts of C-5, C-6, and C-7 will be influenced by the overall electronic environment of the bicyclic system.

Experimental Protocol for NMR Spectroscopy

A detailed methodology is crucial for the reproducible acquisition of high-quality NMR spectra.

-

Sample Preparation: Dissolve approximately 5-10 mg of 1H-indazole-4-carbaldehyde in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its high boiling point.

-

Instrumentation: Record the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[6]

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. The chemical shifts should be referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon atoms. The chemical shifts should be referenced to the central peak of the DMSO-d₆ septet at 39.52 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[4]

Predicted IR Spectroscopic Data

The IR spectrum of 1H-indazole-4-carbaldehyde will be characterized by several key absorption bands.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| N-H stretch | 3100-3300 | Medium, broad |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C=O stretch (aldehyde) | 1680-1700 | Strong |

| C=C stretch (aromatic) | 1450-1600 | Medium-Strong |

| C-H bend (aromatic) | 750-900 | Strong |

Interpretation and Rationale:

The N-H stretching vibration is expected to appear as a broad band in the region of 3100-3300 cm⁻¹, characteristic of a hydrogen-bonded N-H group in the solid state.[5] The aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹. The most intense and diagnostic peak in the spectrum will be the C=O stretching of the aldehyde group, which is expected to appear in the range of 1680-1700 cm⁻¹. The conjugation of the aldehyde with the aromatic ring slightly lowers this frequency compared to a non-conjugated aldehyde. The aromatic C=C stretching vibrations will give rise to a series of bands in the 1450-1600 cm⁻¹ region. Finally, strong bands in the fingerprint region (750-900 cm⁻¹) will correspond to the C-H out-of-plane bending vibrations of the substituted benzene ring. An FTIR spectrum of the closely related 1-methyl-1H-indazole-4-carboxaldehyde shows a strong carbonyl peak around 1680 cm-1, supporting this prediction.[7]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, the Attenuated Total Reflectance (ATR) technique is often the most convenient. A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal should be collected and subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum should be analyzed to identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the molecular formula.[1]

Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Technique |

| [M+H]⁺ | 147.0553 | ESI-HRMS |

| [M-H]⁻ | 145.0407 | ESI-HRMS |

Interpretation and Rationale:

The molecular formula of 1H-indazole-4-carbaldehyde is C₈H₆N₂O, with a monoisotopic mass of 146.0480 Da.[8] In positive ion mode Electrospray Ionization (ESI), the molecule is expected to be protonated, giving a pseudomolecular ion [M+H]⁺ with a calculated m/z of 147.0553. In negative ion mode, deprotonation of the acidic N-H group would result in a pseudomolecular ion [M-H]⁻ with a calculated m/z of 145.0407. High-resolution mass spectrometry would be able to confirm these exact masses to within a few parts per million, providing strong evidence for the elemental composition of the molecule.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of about 1-10 µg/mL with the same solvent, often with the addition of a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Infuse the sample solution directly into the mass spectrometer or introduce it via liquid chromatography (LC-MS). Acquire the mass spectrum in both positive and negative ion modes over an appropriate m/z range (e.g., 50-500).

-

Data Analysis: Determine the accurate mass of the molecular ion peaks and compare them with the theoretical masses calculated for the expected molecular formula.

Visualizing the Molecular Structure and Workflow

The following diagrams illustrate the structure of 1H-indazole-4-carbaldehyde and the logical workflow for its spectroscopic characterization.

Caption: 2D Structure of 1H-indazole-4-carbaldehyde.

Caption: Workflow for Spectroscopic Characterization.

Conclusion

This technical guide provides a detailed predictive overview of the spectroscopic data for 1H-indazole-4-carbaldehyde. By leveraging data from analogous structures and fundamental spectroscopic principles, we have established a reliable set of expected NMR, IR, and MS data. The provided experimental protocols offer a standardized approach for researchers to obtain high-quality spectra for this compound. This guide serves as a valuable resource for the unambiguous structural characterization of 1H-indazole-4-carbaldehyde, ensuring its correct identification and use in further synthetic applications.

References

-

SpectraBase. 1-Methyl-1H-indazole-4-carboxaldehyde [FTIR]. [Link]

- Kim, J., et al. (2017). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry, 82(15), 8035-8044.

- Liu, Z., et al. (2014). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Organic & Biomolecular Chemistry, 12(36), 7024-7027.

-

PubChem. 1H-Indazole. [Link]

- Hayashi, Y., et al. (2007). Supporting Information for "A Method for the Regioselective Synthesis of 1-Alkyl-1H-indazoles". Wiley-VCH.

- Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5839-5851.

-

ResearchGate. 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids.... [Link]

-

ResearchGate. (PDF) 13C NMR of indazoles. [Link]

-

Pharmatutor. What Are The Methods For Analyzing 1H-Indazole-3-Carboxylic Acid Methyl Ester?. [Link]

- Urbaniak, M. D., et al. (2018).

-

ResearchGate. Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). [Link]

-

PubChemLite. 1h-indazole-4-carbaldehyde (C8H6N2O). [Link]

-

mzCloud. 4-Indolecarbaldehyde. [Link]

- Peat, A. J., et al. (2012). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 55(16), 7240-7261.

-

ResearchGate. An efficient synthesis of 1- H indazoles | Request PDF. [Link]

-

ResearchGate. Synthesis of 1H-indazole derivatives | Download Scientific Diagram. [Link]

-

ResearchGate. 1H NMR spectrum of compound 4. [Link]

-

PubChem. 1H-Indazole-5-carboxaldehyde. [Link]

- Leger, P.-L., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(22), 12191-12196.

-

NIST WebBook. 1H-indazole hydrochloride. [Link]

-

NIST WebBook. 1H-Imidazole-2-carboxaldehyde, 1-methyl-. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. bloomtechz.com [bloomtechz.com]

- 5. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 6. rsc.org [rsc.org]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. PubChemLite - 1h-indazole-4-carbaldehyde (C8H6N2O) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to the Synthesis and Characterization of 1H-Indazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-indazole-4-carbaldehyde is a pivotal building block in medicinal chemistry and materials science, offering a versatile scaffold for the synthesis of a diverse array of complex molecules.[1] This guide provides a comprehensive overview of a robust synthetic pathway to this key intermediate, focusing on the principles of directed ortho-metalation (DoM). We will delve into the mechanistic underpinnings of this strategy, providing a detailed, step-by-step protocol for its synthesis, purification, and thorough characterization by modern spectroscopic techniques. This document is intended to serve as a practical resource for researchers, offering field-proven insights into the experimental nuances and the causality behind procedural choices.

Introduction: The Significance of the Indazole Nucleus

The indazole core, a bicyclic aromatic heterocycle, is a privileged scaffold in drug discovery, forming the backbone of numerous therapeutic agents.[2] Its unique electronic properties and ability to participate in various biological interactions have led to its incorporation in a wide range of pharmacologically active compounds. The introduction of a formyl group at the C4 position of the indazole ring, yielding 1H-indazole-4-carbaldehyde, provides a reactive handle for further molecular elaboration, making it a highly sought-after intermediate in the synthesis of novel drug candidates and functional materials.

Synthetic Strategy: A Tale of Two Positions and the Power of Directed Metalation

The direct formylation of the indazole ring presents a regioselectivity challenge. While methods like the Vilsmeier-Haack reaction are effective for introducing a formyl group onto heterocyclic systems, they typically favor the C3 position in indazoles. To achieve selective C4-functionalization, a more nuanced approach is required. Directed ortho-metalation (DoM) has emerged as a powerful and highly regioselective strategy for the functionalization of aromatic and heteroaromatic rings.[3][4]

The core principle of DoM lies in the use of a directing metalation group (DMG), which coordinates to an organolithium base and directs deprotonation to the adjacent ortho position.[5] In the case of indazole, the nitrogen atoms can act as directing groups. However, to ensure regioselectivity and prevent unwanted side reactions, protection of the N1-position is crucial. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its steric bulk and ease of removal under mild conditions.

The overall synthetic strategy can be visualized as a three-stage process:

Caption: Synthetic workflow for 1H-indazole-4-carbaldehyde.

Experimental Protocols

Part 1: N-Protection of 1H-Indazole

Rationale: The protection of the indazole nitrogen is paramount to direct the subsequent metalation to the desired C4 position and to prevent N-deprotonation by the strong organolithium base. The Boc group provides the necessary steric hindrance and can be readily cleaved under acidic conditions without affecting the aldehyde functionality.

Protocol:

-

To a solution of 1H-indazole (1.0 eq) in dichloromethane (CH₂Cl₂) at 0 °C, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure N-Boc-1H-indazole.

Part 2: Directed Ortho-Metalation and Formylation

Rationale: This is the key step for the regioselective introduction of the formyl group. s-Butyllithium (s-BuLi) is used as a strong, non-nucleophilic base, and N,N,N',N'-tetramethylethylenediamine (TMEDA) acts as a ligand to break up the organolithium aggregates and enhance the basicity. The reaction is performed at low temperature (-78 °C) to ensure the stability of the lithiated intermediate. N,N-Dimethylformamide (DMF) serves as the electrophile to introduce the formyl group.

Protocol:

-

Dissolve N-Boc-1H-indazole (1.0 eq) and TMEDA (1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add s-BuLi (1.1 eq, as a solution in cyclohexane) dropwise, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture.

-

Continue stirring at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate, and wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude 1-Boc-1H-indazole-4-carbaldehyde can be carried forward to the next step without extensive purification.

Part 3: Deprotection to Yield 1H-Indazole-4-carbaldehyde

Rationale: The final step involves the removal of the Boc protecting group to yield the target compound. Trifluoroacetic acid (TFA) is a strong acid that efficiently cleaves the Boc group at room temperature.[6]

Protocol:

-

Dissolve the crude 1-Boc-1H-indazole-4-carbaldehyde in dichloromethane (CH₂Cl₂).

-

Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC.

-

Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to obtain the crude 1H-indazole-4-carbaldehyde.

Purification

Rationale: Aromatic aldehydes can be sensitive to oxidation and may require careful purification.[7] Column chromatography is an effective method for isolating the desired product from any remaining starting materials or byproducts.[8][9]

Protocol:

-

Prepare a silica gel column using a suitable solvent system, typically a mixture of hexane and ethyl acetate.

-

Dissolve the crude 1H-indazole-4-carbaldehyde in a minimal amount of the eluent.

-

Load the sample onto the column and elute with the chosen solvent gradient.

-

Collect fractions and monitor by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield pure 1H-indazole-4-carbaldehyde as a solid.

Characterization

A comprehensive characterization of the final product is essential to confirm its identity and purity. The following table summarizes the expected spectroscopic data for 1H-indazole-4-carbaldehyde based on the analysis of related indazole derivatives.[10][11]

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of 7.0-8.5 ppm. A singlet for the aldehyde proton (CHO) downfield, typically >9.5 ppm. A broad singlet for the N-H proton. |

| ¹³C NMR | Aromatic carbons in the range of 110-145 ppm. A signal for the aldehyde carbonyl carbon downfield, typically >185 ppm. |

| IR (Infrared) Spectroscopy | A characteristic C=O stretching vibration for the aldehyde at ~1680-1700 cm⁻¹. An N-H stretching vibration around 3100-3300 cm⁻¹. C-H stretching vibrations for the aromatic ring. |

| Mass Spectrometry (MS) | A molecular ion peak [M]⁺ corresponding to the molecular weight of C₈H₆N₂O (146.15 g/mol ). |

Mechanistic Insights

The key to the regioselectivity of this synthesis lies in the directed ortho-metalation step. The mechanism is believed to proceed through the following stages:

Caption: Mechanism of Directed Ortho-Metalation and Formylation.

The Boc group on the N1-position, along with the N2 atom, creates a bidentate chelation site for the lithium cation of the s-BuLi. This coordination brings the strong base in close proximity to the C7 and C4 protons. Steric hindrance from the Boc group is thought to disfavor deprotonation at the C7 position, leading to the selective abstraction of the C4 proton, which is also activated by the pyrazole ring. The resulting 4-lithio-N-Boc-indazole is then quenched with DMF to install the formyl group.

Conclusion

The synthesis of 1H-indazole-4-carbaldehyde via directed ortho-metalation of an N-Boc protected precursor is a highly efficient and regioselective method. This guide has provided a detailed experimental protocol, insights into the rationale behind the procedural choices, and a comprehensive overview of the characterization techniques required to ensure the identity and purity of this valuable synthetic intermediate. The principles and methodologies outlined herein are intended to empower researchers in their pursuit of novel indazole-based molecules with significant potential in drug discovery and materials science.

References

-

Russell IPM India Pvt Ltd. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification? ResearchGate. [Link]

-

Wiley-VCH. (2007). Supporting Information. [Link]

-

Myers, A. G. Research Group. ortho metalation. Harvard University. [Link]

-

Supporting Information. (n.d.). [Link]

-

Baran, P. S. Lab. (n.d.). Directed Metalation: A Survival Guide. Scripps Research. [Link]

-

Wikipedia. (n.d.). Directed ortho metalation. [Link]

-

Humphries, M. J., et al. (2012). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, 53(15), 1869-1871. [Link]

-

Kalita, G. (2021, November 28). How to purify low boiling aldehydes from a reaction mixture? Is it possible by column chromatography? ResearchGate. [Link]

-

Park, S., et al. (2019). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry, 84(8), 5036-5044. [Link]

-

Boucher, M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (131), e56666. [Link]

-

ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. [Link]

-

Heydari, R., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports, 10(1), 10245. [Link]

-

Gerokonstantis, D. -T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(5), 1-13. [Link]

-

van der Horst, J. W., et al. (2013). Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. Dalton Transactions, 42(42), 15064-15074. [Link]

-

Baran Lab. (n.d.). Directed Metalation: A Survival Guide. [Link]

-

Grokipedia. (n.d.). Directed ortho metalation. [Link]

-

Arkivoc. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. [Link]

-

Organic Chemistry Portal. (n.d.). Directed Ortho Metalation (DOM). [Link]

-

ResearchGate. (n.d.). Synthesis of 1H-indazole derivatives. [Link]

-

Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. [Link]

-

Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(6), 983-1004. [Link]

-

Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. [Link]

-

Pretsch, E., et al. (2009). Structure Determination of Organic Compounds. Springer. [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. [Link]

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]

-

The Crucial Role of 1H-Indazole-4-carbaldehyde in Modern Chemical Synthesis. (n.d.). [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. baranlab.org [baranlab.org]

- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. rsc.org [rsc.org]

- 11. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

The Indazole-4-Carbaldehyde Moiety: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to engage in a variety of non-covalent interactions with biological targets, making it a cornerstone in the design of novel therapeutics.[1] This technical guide focuses specifically on the indazole-4-carbaldehyde moiety, a critical building block and a key pharmacophoric element in a multitude of biologically active compounds. We will delve into its fundamental biological significance, explore its role in the development of targeted therapies, particularly kinase inhibitors, and provide practical insights into its synthesis and application.

Introduction: The Indazole Scaffold and the Significance of the 4-Carbaldehyde Substituent

Indazole-containing compounds are found in a wide array of FDA-approved drugs, demonstrating their therapeutic relevance.[1] Notable examples include the antiemetic Granisetron and the potent anticancer agents Axitinib and Pazopanib.[1] The indazole core's ability to act as a bioisostere for indoles, with two nitrogen atoms facilitating strong hydrogen bond donor-acceptor interactions within protein binding pockets, is a key driver of its success.[2]

The introduction of a carbaldehyde (aldehyde) group at the 4-position of the indazole ring imparts unique chemical reactivity and structural features. This aldehyde group can serve as a versatile synthetic handle for further molecular elaboration, allowing for the construction of diverse chemical libraries. More importantly, it can directly participate in crucial interactions with biological targets, often acting as a key anchoring point within a protein's active site.

The Role of Indazole-4-Carbaldehyde in Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] Consequently, kinase inhibitors have become a major focus of modern drug discovery. The indazole scaffold has proven to be an exceptional framework for the design of potent and selective kinase inhibitors.[3]

The indazole-4-carbaldehyde moiety is frequently incorporated into kinase inhibitor designs. The aldehyde oxygen can form critical hydrogen bonds with backbone amide protons in the hinge region of the kinase ATP-binding site, a common interaction motif for many kinase inhibitors. Furthermore, the planar indazole ring can engage in favorable pi-stacking interactions with aromatic residues in the active site.

Case Study: Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Dysregulation of Fibroblast Growth Factor Receptor (FGFR) signaling is implicated in various cancers. A number of potent FGFR inhibitors are based on the indazole scaffold. For instance, the development of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxamide derivatives has yielded compounds with significant FGFR1 inhibitory activity.[4] One such derivative, 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide, demonstrated an impressive IC50 value of 30.2 ± 1.9 nM against FGFR1.[4]

Other Kinase Targets

Beyond FGFR, indazole-based compounds have shown inhibitory activity against a range of other kinases, including:

-

Pim Kinases: Derivatives of 3-(pyrazin-2-yl)-1H-indazole have been identified as potent pan-Pim kinase inhibitors, with IC50 values in the low nanomolar range.[4]

-

Tyrosine Threonine Kinase (TTK): 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides have been developed as single-digit nanomolar inhibitors of TTK.[4]

-

Aurora Kinases: Indazole-based derivatives have been designed to exhibit selectivity for Aurora A and Aurora B kinases, with some compounds showing dual inhibitory activity in the low nanomolar range.[4]

-

Tpl2 Kinase: High-throughput screening identified an indazole hit that, through structure-activity relationship (SAR) modifications at the C3 and C5 positions, led to the discovery of potent inhibitors of Tpl2 kinase.[5]

-

PKMYT1 Kinase: Novel indazole compounds have been developed as inhibitors of PKMYT1 kinase, a promising target for cancer therapy due to its role in the G2/M checkpoint.[6]

Synthetic Strategies for Accessing Indazole-4-Carbaldehyde Derivatives

The utility of the indazole-4-carbaldehyde moiety in drug discovery is underpinned by accessible and versatile synthetic routes.

Synthesis of the Core Scaffold

A common strategy for the synthesis of the indazole core involves the cyclization of appropriately substituted precursors. For example, the reaction of 3,5-difluoroanisole with α,α-dichloromethyl methyl ether in the presence of a Lewis acid like TiCl4 can yield a key aldehyde intermediate.[7] This can then be converted to a nitrile and subsequently cyclized to form the indazole ring.[7]

Another approach involves the nitrosation of indoles.[2][8] This method provides direct access to 1H-indazole-3-carboxaldehydes under mild conditions and is tolerant of a wide range of functional groups.[2][8]

Experimental Protocol: Synthesis of a 6-Fluoro-1H-indazole-4-carbaldehyde Derivative (Illustrative)

The following protocol outlines a representative synthesis of a functionalized indazole-4-carbaldehyde, adapted from established literature procedures.[7]

Step 1: Formylation of 3,5-difluoroanisole

-

To a solution of 3,5-difluoroanisole in a suitable solvent (e.g., dichloromethane) at 0 °C, add TiCl4 dropwise.

-

Slowly add α,α-dichloromethyl methyl ether to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Quench the reaction with ice-water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to obtain the aldehyde intermediate.

Step 2: Conversion to Nitrile

-

Dissolve the aldehyde from Step 1 in a suitable solvent (e.g., formic acid).

-

Add hydroxylamine-O-sulfonic acid in portions.

-

Heat the reaction mixture and monitor for completion.

-

Cool the reaction and pour it into water.

-

Collect the precipitated product by filtration and dry to yield the nitrile.

Step 3: Cyclization to Indazole

-

Reflux the nitrile from Step 2 with hydrazine hydrate in a suitable solvent (e.g., ethanol) to effect cyclization.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the residue by recrystallization or column chromatography to obtain the desired indazole-4-carbaldehyde.

Visualization of Key Concepts

General Structure of Indazole-Based Kinase Inhibitors

Caption: Generalized structure of an indazole-based kinase inhibitor.

Synthetic Workflow for Indazole-4-Carbaldehyde

Caption: A representative synthetic workflow for indazole-4-carbaldehyde.

Tabular Summary of Bioactivity Data

| Compound Class | Target Kinase | Representative IC50 (nM) | Reference |

| 6-(Aryl)-1H-indazole-4-carboxamides | FGFR1 | 30.2 | [4] |

| 3-(Pyrazin-2-yl)-1H-indazoles | Pim-1 | 0.4 | [4] |

| 3-(4-(Heterocyclyl)phenyl)-1H-indazole-5-carboxamides | TTK | Single-digit nM | [4] |

| Indazole-based derivatives | Aurora A/B | 15-26 | [4] |

| 3-Amino-1H-indazole derivatives | PI3K/AKT/mTOR Pathway | 430 (HGC-27 cells) |

Conclusion and Future Perspectives

The indazole-4-carbaldehyde moiety has firmly established itself as a valuable component in the medicinal chemist's toolbox. Its synthetic accessibility and its ability to serve as both a versatile intermediate and a key pharmacophoric element have driven its widespread adoption in drug discovery programs. The continued exploration of novel synthetic methodologies and a deeper understanding of its interactions with a growing number of biological targets will undoubtedly lead to the development of new and improved therapeutics. As we move towards more personalized and targeted medicines, the strategic application of privileged scaffolds like indazole-4-carbaldehyde will remain a critical enabler of innovation.

References

- Smolecule. (n.d.). Buy 1h-Indazole-4-carbaldehyde,3-chloro-.

- ResearchGate. (n.d.). Selected bioactive molecules containing 4H‐indazol‐4‐one unit.

- Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(10), 2633.

- National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.

- National Institutes of Health. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.

- ResearchGate. (n.d.). Synthesis of new indazole derivatives as potential antioxidant agents.

- PubMed. (2011). Discovery of indazoles as inhibitors of Tpl2 kinase. Bioorganic & Medicinal Chemistry Letters, 21(16), 4774-4778.

- ResearchGate. (n.d.). Natural product, bioactive, and drug molecules containing indazole structure.

- National Institutes of Health. (n.d.). Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer.

- ACS Publications. (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 56(15), 6033-6045.

- Chevalier, A., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 13121-13128.

- RSC Publishing. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 13121-13128.

- Organic Chemistry Portal. (n.d.). Indazole synthesis.

- Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity.

Sources

- 1. pnrjournal.com [pnrjournal.com]

- 2. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of indazoles as inhibitors of Tpl2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

A Technical Guide to 1H-Indazole-4-carbaldehyde: A Pivotal Intermediate in Modern Synthesis

Abstract